molecular formula C10H19Cl B8815779 (1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane CAS No. 28953-96-0

(1s,2r,4r)-2-chloro-1-isopropyl-4-methylcyclohexane

Cat. No. B8815779
Key on ui cas rn: 28953-96-0
M. Wt: 174.71 g/mol
InChI Key: OMLOJNNKKPNVKN-UHFFFAOYSA-N
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Patent
US07868200B2

Procedure details

Magnesium (15.6 g, 50 mesh), 2-methyl-tetrahydrofuran (103 g), para cymene (50 g), iodine (0.1 g), and ethyl magnesium chloride (4 cc) were added under nitrogen to a 1-liter flask equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser. The mixture was stirred for 30 min. at 75° C., and then 1,2,-dibromo ethane (4 cc) was slowly added. p-Menth-3-yl chloride (134 g dissolved in para cymene) was then added at a rate of 33 g/hr (0.21 mole/hr). After approximately ½ of the p-menth-3-yl chloride was added, carbon dioxide was concurrently added by bubbling the carbon dioxide into the mixture at a rate of 7.8 g/hr (0.18 mole/hr), and at a temperature of 80° C. After all of the p-menth-3-yl chloride was added, the temperature was raised to 90° C. to complete carbonation. After carbonation was complete, the resultant mixture was hydrolyzed with aqueous hydrochloric acid having a concentration of 15%. VPC analysis showed a yield of 78.3% by weight of p-menthane-3-carboxylic acid.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
134 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].CC1CCCO1.[C:8]1([CH:15]([CH3:17])[CH3:16])[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.II.C([Mg]Cl)C.BrCCBr.C1(C)CCC(C(C)C)C(Cl)C1.[C:39](=[O:41])=[O:40]>>[CH:11]1([CH3:14])[CH2:12][CH2:13][CH:8]([CH:15]([CH3:17])[CH3:16])[CH:9]([C:39]([OH:41])=[O:40])[CH2:10]1

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
103 g
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
Quantity
0.1 g
Type
reactant
Smiles
II
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
134 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min. at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser
CUSTOM
Type
CUSTOM
Details
by bubbling the carbon dioxide into the mixture at a rate of 7.8 g/hr (0.18 mole/hr)
CUSTOM
Type
CUSTOM
Details
at a temperature of 80° C
ADDITION
Type
ADDITION
Details
After all of the p-menth-3-yl chloride was added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 90° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07868200B2

Procedure details

Magnesium (15.6 g, 50 mesh), 2-methyl-tetrahydrofuran (103 g), para cymene (50 g), iodine (0.1 g), and ethyl magnesium chloride (4 cc) were added under nitrogen to a 1-liter flask equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser. The mixture was stirred for 30 min. at 75° C., and then 1,2,-dibromo ethane (4 cc) was slowly added. p-Menth-3-yl chloride (134 g dissolved in para cymene) was then added at a rate of 33 g/hr (0.21 mole/hr). After approximately ½ of the p-menth-3-yl chloride was added, carbon dioxide was concurrently added by bubbling the carbon dioxide into the mixture at a rate of 7.8 g/hr (0.18 mole/hr), and at a temperature of 80° C. After all of the p-menth-3-yl chloride was added, the temperature was raised to 90° C. to complete carbonation. After carbonation was complete, the resultant mixture was hydrolyzed with aqueous hydrochloric acid having a concentration of 15%. VPC analysis showed a yield of 78.3% by weight of p-menthane-3-carboxylic acid.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
134 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].CC1CCCO1.[C:8]1([CH:15]([CH3:17])[CH3:16])[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.II.C([Mg]Cl)C.BrCCBr.C1(C)CCC(C(C)C)C(Cl)C1.[C:39](=[O:41])=[O:40]>>[CH:11]1([CH3:14])[CH2:12][CH2:13][CH:8]([CH:15]([CH3:17])[CH3:16])[CH:9]([C:39]([OH:41])=[O:40])[CH2:10]1

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
103 g
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C)C(C)C
Name
Quantity
0.1 g
Type
reactant
Smiles
II
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
134 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min. at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with agitation, addition funnel, off-set adaptor for thermometer, gas addition tube, and condenser
CUSTOM
Type
CUSTOM
Details
by bubbling the carbon dioxide into the mixture at a rate of 7.8 g/hr (0.18 mole/hr)
CUSTOM
Type
CUSTOM
Details
at a temperature of 80° C
ADDITION
Type
ADDITION
Details
After all of the p-menth-3-yl chloride was added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 90° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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